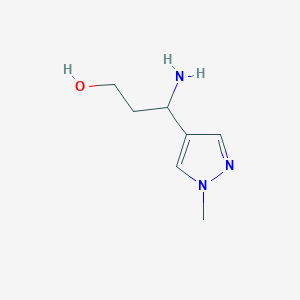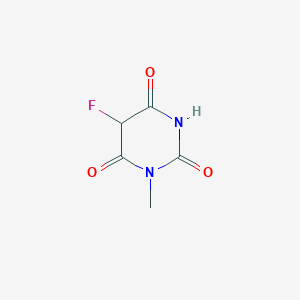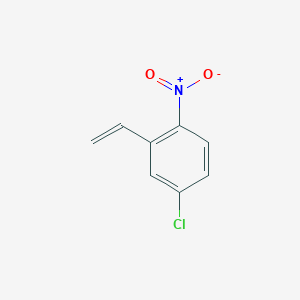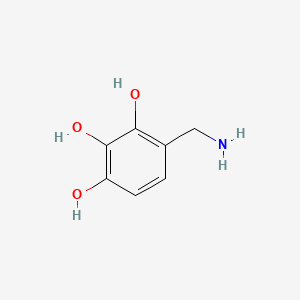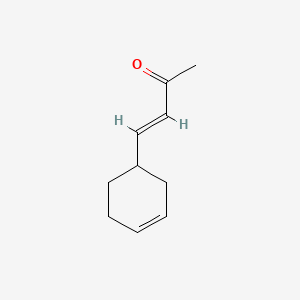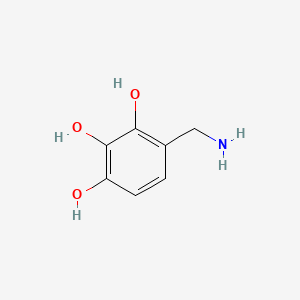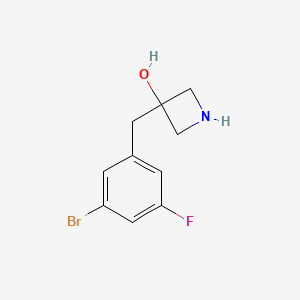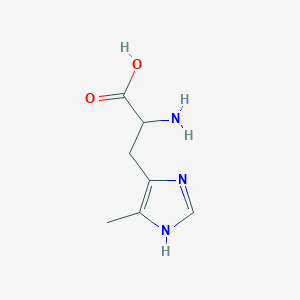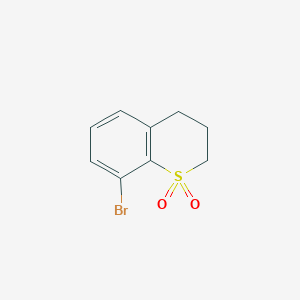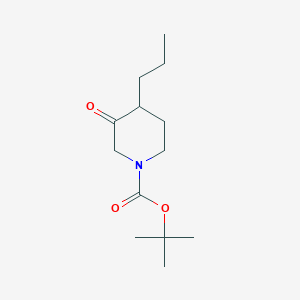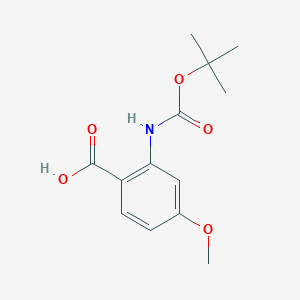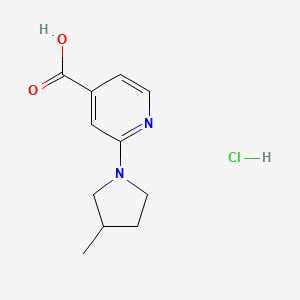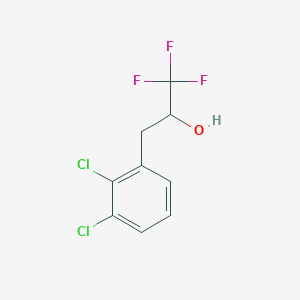![molecular formula C11H21NO B13610790 3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)
3-[(Oxan-2-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Oxan-2-yl)methyl]piperidine is a heterocyclic organic compound that features a piperidine ring substituted with an oxan-2-ylmethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)methyl]piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of oxan-2-ylmethylamine with piperidine under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. These methods utilize high-pressure reactors and automated systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxan-2-ylmethylpiperidine N-oxide.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
3-[(Oxan-2-yl)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(Oxan-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
3-[(Oxan-2-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-2-ylmethyl group enhances its solubility and reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(oxan-2-ylmethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h10-12H,1-9H2 |
InChI Key |
URDBRWUPSUNGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


